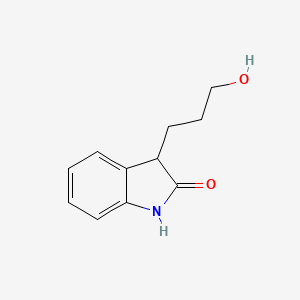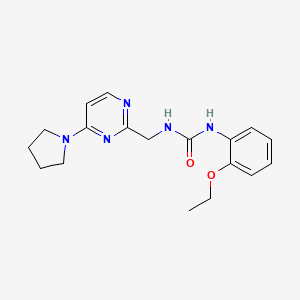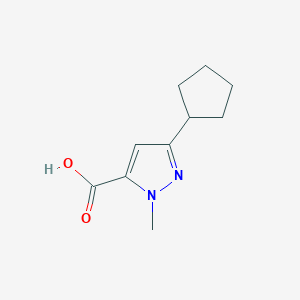![molecular formula C18H20N2O2 B2876112 1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 615279-88-4](/img/structure/B2876112.png)
1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The “p-tolyloxy” part suggests the presence of a tolyl group (a methyl-substituted phenyl group) attached to an oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazoles can be synthesized through a variety of methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the imidazole ring and the p-tolyloxyethyl group. Imidazole rings are aromatic and have a planar structure .Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo N-alkylation, N-acylation, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, imidazoles are relatively stable compounds. They are usually soluble in organic solvents and have a relatively high melting point .Scientific Research Applications
Herbicidal Applications
The compound has been studied for its potential use in herbicides . Research indicates that derivatives of this compound, particularly those involving ionic liquids containing the phenoxyethylammonium group, have shown herbicidal activity under greenhouse conditions . This suggests that F1558-0096 could be a candidate for developing new herbicides with specific target profiles.
Antitumor Activity
Another significant application of this compound is in the field of oncology . Chloro-substituted analogs of the compound have demonstrated pronounced antitumor activity . This opens up possibilities for its use in cancer treatment, either as a standalone therapeutic agent or as part of a combination therapy.
Pharmaceutical Development
Benzimidazole derivatives, to which F1558-0096 belongs, are known for their wide range of pharmacological properties. They are used in treating diseases like hypertension, diabetes, and neurodegenerative diseases . The compound’s ability to chelate with metals can enhance its biological activity, making it a valuable asset in pharmaceutical research.
Antiviral and Antimicrobial Properties
Compounds containing benzimidazole cores, such as F1558-0096, have been found to exhibit antiviral and antimicrobial properties . This makes them potential candidates for developing new treatments against various bacterial and viral infections.
Coordination Chemistry
F1558-0096 has been used to synthesize metal complexes, particularly with cobalt (II). These complexes have been studied for their crystal structure and potential applications in coordination chemistry . The ability to form stable complexes with metals can lead to various industrial and research applications.
Peroxisome Proliferator-Activated Receptor Agonists
Research has been conducted on derivatives of F1558-0096 for their potential as agonists of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating metabolism . This could lead to new treatments for metabolic disorders.
Antioxidant Enzyme Mimicry
The compound’s metal complexes have been studied for their ability to mimic the activity of antioxidant enzymes like superoxide dismutase (SOD) . This property could be harnessed for therapeutic purposes, particularly in diseases where oxidative stress is a contributing factor.
Synthetic Chemistry
F1558-0096 serves as a precursor in synthetic chemistry for creating a variety of compounds with diverse biological activities. Its versatility in synthesis allows for the exploration of new pharmacological agents .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-9-15(10-8-13)22-12-11-20-17-6-4-3-5-16(17)19-18(20)14(2)21/h3-10,14,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTXOBAPELRSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



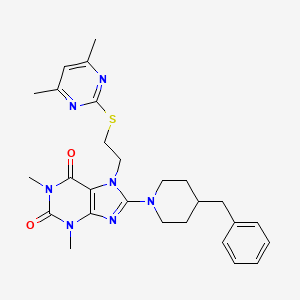
![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)
![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
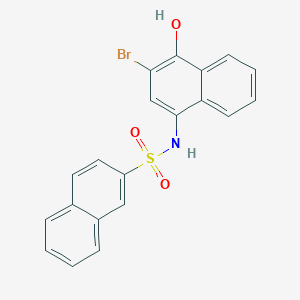
![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)
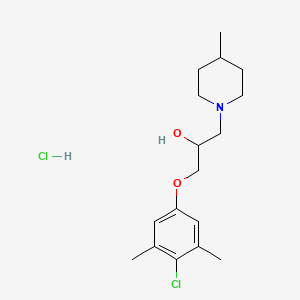
![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)
